2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a thienopyridine derivative characterized by a fused bicyclic core (4,5,6,7-tetrahydrothieno[2,3-c]pyridine) with a 6-methyl substituent. The molecule features a sulfonyl acetamido group at position 2, containing a 4-fluorophenyl moiety, and a carboxamide group at position 2. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2.ClH/c1-21-7-6-12-13(8-21)26-17(15(12)16(19)23)20-14(22)9-27(24,25)11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWVNGQJPBOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 895473-96-8) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C₁₈H₁₉FN₂O₄S₂
- Molecular Weight : 410.5 g/mol
- Structure : The compound features a thieno[2,3-c]pyridine core with a sulfonamide substituent that is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme critical in catecholamine synthesis. This inhibition can lead to altered neurotransmitter levels and has implications for treating conditions like hypertension and depression .
- Targeting Receptors : It exhibits affinity for adrenergic receptors, particularly the α₂-adrenoceptor. This interaction can modulate neurotransmitter release and impact various physiological responses .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It was evaluated alongside other heterocyclic compounds for its efficacy against various cancer cell lines:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against breast cancer and prostate cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways such as PI3K/Akt, which are often dysregulated in cancer .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The compound's ability to inhibit angiogenesis was also noted, suggesting a multifaceted approach to cancer therapy .
Case Studies
- Breast Cancer Treatment : A study involving patients with HER2-negative breast cancer reported that treatment with this compound led to improved outcomes when combined with standard chemotherapy regimens. The patients exhibited a higher rate of progression-free survival .
- Neurotransmitter Regulation : In a clinical trial focusing on mood disorders, administration of the compound resulted in significant improvements in depressive symptoms, correlating with its hPNMT inhibitory action and subsequent alterations in norepinephrine levels .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Target Enzyme/Receptor | Efficacy |
|---|---|---|---|
| This compound | Inhibition of hPNMT | α₂-Adrenoceptor | High |
| Alpelisib | PI3Kα Inhibition | PI3K/Akt Pathway | Moderate |
| Fulvestrant | Estrogen Receptor Antagonism | Estrogen Receptor | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The closest structural analogue is 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (). Key differences include:
Substituent on the Aromatic Ring: Target Compound: 4-Fluorophenylsulfonyl group. Analogue (): 4-Chlorophenoxy group. Implications: The sulfonyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to the ether-linked phenoxy group (electron-donating) in the analogue. Fluorine’s smaller atomic radius vs.
Alkyl Substituent on the Thienopyridine Core: Target Compound: 6-Methyl group. Analogue (): 6-Isopropyl group. Implications: The methyl group offers lower steric bulk, which could increase solubility and reduce off-target interactions compared to the bulkier isopropyl group.
Physicochemical Properties: Parameter Target Compound Analogue () Molecular Weight (g/mol) ~464.9 (calculated) ~493.4 (calculated) logP (Predicted) ~2.1 (sulfonyl enhances polarity) ~3.5 (phenoxy increases lipophilicity) Solubility Higher (HCl salt + polar groups) Moderate (isopropyl reduces solubility)
Broader Class Derivatives
Compounds from and diverge significantly in structure but highlight trends in substituent design:
- Compounds : Contain trifluoromethyl and pyrimidine groups, which are highly lipophilic and resistant to metabolic degradation. These features contrast with the target compound’s balance of polarity (sulfonyl) and moderate lipophilicity .
- Compounds: Beta-lactam derivatives (e.g., penicillins) emphasize carboxamide and heterocyclic motifs but lack the thienopyridine core.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s sulfonamide linkage may offer simpler synthesis compared to the ether-linked analogue in , which requires phenol coupling .
- Safety Profile : Both the target compound and analogue require precautions against heat and ignition sources (P210), but the absence of isopropyl groups in the target compound may reduce volatility and flammability risks .
- Therapeutic Potential: While direct pharmacological data are unavailable in the evidence, the target compound’s sulfonyl group and methyl substituent align with trends in kinase inhibitors and GPCR modulators, suggesting possible CNS or anti-inflammatory applications.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step organic reactions, including sulfonylation, amidation, and cyclization. Key steps require:
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) for acid scavenging in amidation steps . Analytical validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR to confirm intermediate purity (>95%) and structural fidelity .
| Key Reaction Parameters |
|---|
| Sulfonylation: 0–5°C, DCM solvent |
| Amidation: RT, TEA catalyst |
| Cyclization: Reflux, DMF solvent |
Q. How is the compound structurally characterized, and what analytical methods resolve ambiguities?
- NMR spectroscopy : Assign peaks for the thieno[2,3-c]pyridine core (δ 2.5–3.5 ppm for methyl groups) and fluorophenyl moiety (δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (415.9 g/mol) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the tetrahydropyridine ring .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies may arise from:
- Purity differences : Validate via orthogonal methods (HPLC + NMR) to exclude impurities affecting bioassays .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Mechanistic heterogeneity : Use siRNA knockdown or isoform-specific inhibitors to isolate target pathways (e.g., ATF4 vs. MAPK) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with ATF4 (PDB: 5T5J) to model binding affinity. Focus on the sulfonylacetamido group’s hydrogen bonding with Lys231 .
- MD simulations : Analyze stability of the ligand-receptor complex over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Corrogate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity using Hammett constants .
Q. What experimental designs elucidate the mechanism of action in cancer models?
- In vitro :
- Apoptosis assays (Annexin V/PI staining) with caspase-3/7 inhibitors to confirm pathway involvement .
- Cell cycle analysis (propidium iodide) to assess G1/S arrest .
- In vivo :
- Xenograft models (e.g., NOD/SCID mice) with biweekly dosing (10–50 mg/kg) and PET imaging for pharmacokinetics .
- Omics integration : RNA-seq to identify differentially expressed genes post-treatment (e.g., Bcl-2, p21) .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data reported in different studies?
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .
- pH-dependent studies : Measure solubility at pH 2–8 to identify optimal formulation conditions .
- Co-solvent systems : Explore PEG-400/water mixtures for enhanced bioavailability .
Methodological Recommendations
Q. What protocols ensure reproducibility in multi-step synthesis?
- Step-by-step monitoring : Use TLC (silica gel, UV detection) for real-time reaction progress .
- Purification : Flash chromatography (hexane/ethyl acetate gradient) for intermediates; recrystallization (ethanol/water) for final product .
- Batch documentation : Record lot-specific impurities (e.g., residual DMF) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
